molecular formula C18H34O2Si2 B2556710 Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 120951-86-2

Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B2556710
CAS No.: 120951-86-2
M. Wt: 338.638
InChI Key: WUBATDPDOJPGST-UHFFFAOYSA-N
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Description

“Benzene, 1,3-bis(1,1-dimethylethyl)-” is a chemical compound with the formula C14H22. It is also known by other names such as m-Di-tert-butylbenzene and 1,3-Ditertiarybutylbenzene .


Molecular Structure Analysis

The molecular structure of “Benzene, 1,3-bis(1,1-dimethylethyl)-” is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

“Benzene, 1,3-bis(1,1-dimethylethyl)-” has a molecular weight of 190.32400. It has a density of 0.859 g/mL at 25 °C (lit.), a boiling point of 106-107 °C18 mm Hg (lit.), and a melting point of 10-11 °C (lit.). Its exact mass is 190.17200 and it has a LogP of 4.28160 .

Scientific Research Applications

Enzyme Induction and Molecular Dosimetry

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene (TCPOBOP) and its analogs have been studied for their ability to induce hepatic drug-metabolizing enzymes in mice, suggesting potential applications in modulating enzyme activity for therapeutic purposes. These studies emphasize the importance of the structure of the pyridyloxy ring and the substitution pattern of the benzene ring in determining enzyme induction activity, suggesting a receptor-mediated mechanism of action for the induction process (Kelley et al., 1985).

Toxicity Assessment and Environmental Monitoring

Research has focused on the genotoxic and mutagenic potential of benzene and its metabolites, such as 1,2,3,4-diepoxybutane (DEB), with significant implications for environmental health and safety. Studies on the molecular dosimetry of DEB-induced DNA-DNA cross-links in tissues of mice and rats exposed to benzene offer insights into the species and gender differences in benzene-induced cancer, providing valuable information for risk assessment and regulatory measures (Goggin et al., 2009).

Oxidative Stress and Metabolic Pathways

The toxic effects of benzene on the metabolic pathways, particularly related to oxidative stress and DNA damage, have been a significant focus of research. Studies assessing benzene-induced oxidative impairment in rat isolated pancreatic islets and the effect on insulin secretion highlight the vulnerability of pancreatic glucose metabolism to benzene toxicity. This research contributes to understanding the mechanisms of benzene toxicity and its broader implications on metabolic diseases (Bahadar et al., 2015).

Antagonistic Effects and Gene Expression

Explorations into the effects of co-exposure of benzene with other compounds, such as toluene and xylene, reveal complex interactions that modulate toxicity. Studies using Drosophila melanogaster as a model organism show significant alterations in stress gene expression, ROS generation, and oxidative stress markers, providing insights into the cellular and molecular mechanisms of toxicity and potential avenues for mitigating the effects of exposure to these compounds (Singh et al., 2010).

Safety and Hazards

The safety information for “Benzene, 1,3-bis(1,1-dimethylethyl)-” indicates that it has Hazard Codes Xi and RIDADR UN 1992. It is classified as WGK Germany 3 .

Properties

IUPAC Name

tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2Si2/c1-17(2,3)21(7,8)19-15-12-11-13-16(14-15)20-22(9,10)18(4,5)6/h11-14H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBATDPDOJPGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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